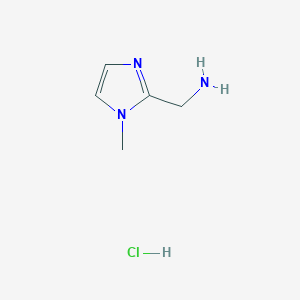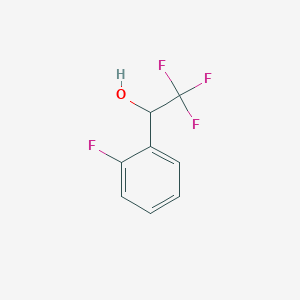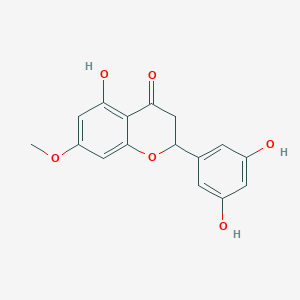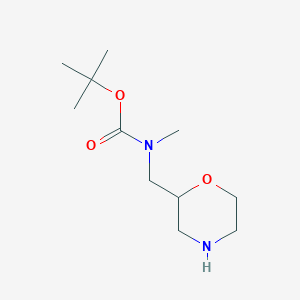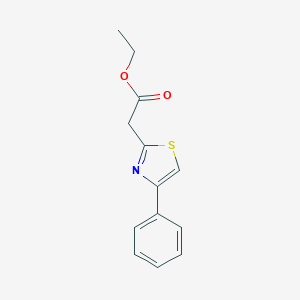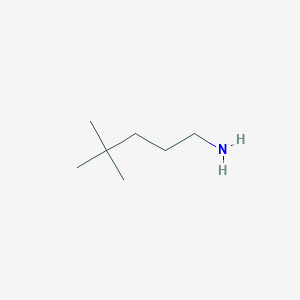
2-Methyl-1-(Naphthalen-2-yl)propan-2-amin
Übersicht
Beschreibung
2-Methyl-1-(naphthalen-2-YL)propan-2-amine is a member of naphthalenes . It has a CAS Number of 198226-63-0 and a molecular weight of 199.3 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Molecular Structure Analysis
The linear formula for 2-Methyl-1-(naphthalen-2-YL)propan-2-amine is C14H17N . The InChI code is 1S/C14H17N/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10,15H2,1-2H3 .Physical and Chemical Properties Analysis
2-Methyl-1-(naphthalen-2-YL)propan-2-amine is a solid substance . It has a molecular weight of 199.29 g/mol . Its XLogP3 value is 3.5, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen
Fluoreszenz-Sonden
Die Verbindung wurde auf ihre potenzielle Verwendung als Fluoreszenz-Sonde untersucht. Forscher haben Derivate dieser Verbindung, wie z. B. PRODAN-Derivate, synthetisiert, um ihre Wirksamkeit als Sonden für die Säurestärke von Lösungsmitteln in menschlichem Serumalbumin (HSA) zu vergleichen, was für das Verständnis der Proteinstruktur und -funktion in der biologischen Forschung von entscheidender Bedeutung sein könnte .
Neuropharmakologie
Als strukturelles Analogon von Methamphetamin wurde diese Verbindung, auch bekannt als Methamnetamin oder MNA, auf ihre psychoaktiven Eigenschaften untersucht. Es wirkt als dreifaches Monoamin-Freisetzungsmittel und könnte als Modell für die Untersuchung von Neurotoxizität und Neuroprotektion im Zusammenhang mit Amphetamin-Derivaten dienen .
Organische Synthese
In der organischen Chemie wurden Derivate dieser Verbindung zur Synthese komplexer Moleküle verwendet. Beispielsweise war sie an der Bildung stabiler Triazolbindungen über dipolare Cycloadditionsreaktionen beteiligt, die wertvoll für die Herstellung neuer Pharmazeutika und Materialien sind .
Chemische Katalogisierung
Die Verbindung ist in chemischen Katalogen wie Sigma-Aldrich aufgeführt, wo sie von Forschern zum Kauf angeboten wird. Dies zeigt ihre Nützlichkeit und Nachfrage in verschiedenen wissenschaftlichen Studien, einschließlich der chemischen Synthese und pharmakologischen Forschung .
Kristallographie
Die Röntgenkristallstruktur von Derivaten dieser Verbindung wurde bestimmt, was zum Verständnis ihrer physikalischen und chemischen Eigenschaften auf molekularer Ebene beiträgt. Diese Informationen sind für Anwendungen in der Materialwissenschaft und der Wirkstoffentwicklung unerlässlich .
Designer-Drogenforschung
Als Designer-Droge wurde sie unter verschiedenen Namen online verkauft. Die Untersuchung ihrer Wirkungen, ihres Metabolismus und ihrer Toxizität ist für die öffentliche Gesundheit und die rechtliche Regulierung wichtig .
Safety and Hazards
The substance has been associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 . It may be considered toxic and may cause ventricular arrhythmia .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 2-Methyl-1-(naphthalen-2-YL)propan-2-amine are serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in regulating mood, sleep, attention, and numerous other physiological processes.
Mode of Action
2-Methyl-1-(naphthalen-2-YL)propan-2-amine acts as a releasing agent of serotonin, norepinephrine, and dopamine . It promotes the release of these neurotransmitters into the synaptic cleft, enhancing their signaling activity.
Result of Action
The increased release of serotonin, norepinephrine, and dopamine can lead to a variety of molecular and cellular effects, potentially influencing mood, attention, and other physiological processes . .
Action Environment
The action, efficacy, and stability of 2-Methyl-1-(naphthalen-2-YL)propan-2-amine can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, might also affect its action and efficacy.
Eigenschaften
IUPAC Name |
2-methyl-1-naphthalen-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSKTCTZFQZRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572067 | |
| Record name | 2-Methyl-1-(naphthalen-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198226-63-0 | |
| Record name | α,α-Dimethyl-2-naphthaleneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198226-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1-Dimethyl-2-(naphthalen-2-yl)ethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198226630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-(naphthalen-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1-Dimethyl-2-(naphthalen-2-yl)ethyl]amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CL5D8DU8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

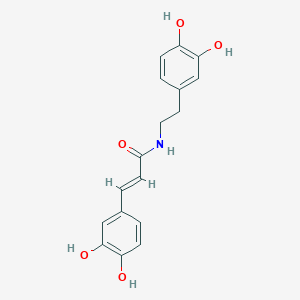
![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)


